![molecular formula C14H11ClN2O4 B5658181 N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide](/img/structure/B5658181.png)
N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves specific reactions, such as acylation, to achieve the desired molecular structure. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was prepared through the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis, showcasing a method that could potentially be applied or adapted for the synthesis of N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide has been determined using techniques such as single-crystal X-ray diffraction and DFT calculations. These studies reveal the importance of intermolecular interactions, like dimerization and crystal packing, on the molecular geometry and rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Research on similar compounds has shown that the presence of nitro and methoxy groups can significantly influence the chemical reactivity of the benzamide derivatives. For instance, N-chloro-N-methoxy-4-nitrobenzamide exhibits selective reactivity, forming various products depending on the conditions, which highlights the complexity of the chemical behavior of such compounds (Shtamburg et al., 2012).
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-9(7-11)14(18)16-10-5-6-12(15)13(8-10)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBLGBNVXOKLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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